molecular formula C19H17N3O4S B2807694 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 923371-35-1

2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2807694
CAS No.: 923371-35-1
M. Wt: 383.42
InChI Key: MGMGUAZPOHIVSJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-ethoxyphenyl group attached to the acetamide moiety and a 3-nitrophenyl substituent on the thiazole ring. The ethoxy group contributes to lipophilicity, while the nitro group introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-26-16-8-6-13(7-9-16)10-18(23)21-19-20-17(12-27-19)14-4-3-5-15(11-14)22(24)25/h3-9,11-12H,2,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMGUAZPOHIVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a novel derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This compound features an ethoxyphenyl group and a thiazole moiety, which are key components influencing its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including those similar to 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. One study reported that a related thiazole derivative exhibited an IC50 value of 0.62±0.34μM0.62\pm 0.34\,\mu M against HepG2 hepatocellular carcinoma cells, indicating strong anticancer properties .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. A related study highlighted that certain thiazole compounds showed minimum inhibitory concentration (MIC) values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against pathogenic bacteria . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further underscores its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide may involve several pathways:

  • Inhibition of Cell Proliferation : Thiazole derivatives often interfere with cellular signaling pathways associated with cancer cell growth.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Efficacy

In a significant study evaluating the anticancer efficacy of thiazole derivatives, researchers treated HepG2 cells with varying concentrations of the compound. The results indicated that treatment led to G2/M phase arrest and increased apoptosis markers, suggesting that the compound effectively hinders cancer cell cycle progression and promotes cell death .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial effectiveness of a series of thiazole derivatives against multiple pathogens. The study found that certain compounds exhibited remarkable activity against Gram-positive and Gram-negative bacteria, demonstrating the potential for developing new antimicrobial agents based on this scaffold .

Summary of Findings

The biological activity of 2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide illustrates its promising role in pharmacology:

Activity TypeObserved EffectsReference
AnticancerIC50 = 0.62 µM against HepG2 cells
AntimicrobialMIC = 0.22 - 0.25 µg/mL against pathogens

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several thiazol-2-yl acetamide derivatives. Key analogues include:

N-[4-(4-Cyanophenyl)-1,3-Thiazol-2-yl]-2-(4-Ethoxyphenyl)Acetamide (CAS: 922480-60-2)
  • Structural Differences: Replaces the 3-nitrophenyl group with a 4-cyanophenyl substituent.
  • This compound has a molecular weight of 363.43 g/mol and is typically 98% pure .
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide (Compound 14)
  • Structural Differences : Features a 3-chloro-4-fluorophenyl group.
  • Synthesis: Synthesized via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol, yielding a white precipitate confirmed by LCMS and ¹H NMR .
  • Impact : Halogen substituents enhance metabolic stability but reduce solubility compared to nitro groups.
2-(4-Methoxyphenyl)-N-[4-(2-Pyridyl)-1,3-Thiazol-2-yl]Acetamide (Y042-5016)
  • Structural Differences : Substitutes ethoxy with methoxy and replaces 3-nitrophenyl with 2-pyridyl.
  • This compound is available as a screening agent with confirmed purity via HPLC .
2-[(4-Bromophenyl)Sulfinyl]-N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]Acetamide
  • Structural Differences : Contains a sulfinyl group and halogenated aryl rings.
  • Impact : The sulfinyl moiety (-SO-) enhances hydrogen-bonding capacity, which may influence crystal packing or target interactions .

Q & A

Q. What are the optimized synthetic routes for this compound, and what challenges exist in achieving high yields?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF .
  • Acetamide coupling : Reaction of the thiazole-2-amine intermediate with 2-(4-ethoxyphenyl)acetyl chloride in the presence of triethylamine as a base . Key challenges : Competing side reactions (e.g., oxidation of the nitro group) and purification difficulties due to polar byproducts. Yield optimization (typically 50-70%) requires inert atmospheres and controlled temperatures .

Q. How is the compound characterized spectroscopically, and what are the key spectral markers?

  • 1H NMR : The ethoxyphenyl group shows a triplet at δ 1.3–1.4 ppm (CH3) and a quartet at δ 4.0–4.1 ppm (OCH2). The thiazole proton resonates at δ 7.5–7.7 ppm, while the nitro group deshields adjacent aromatic protons to δ 8.1–8.3 ppm .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of acetamide) and 1520 cm⁻¹ (NO2 asymmetric stretch) .
  • Mass Spectrometry : Molecular ion peaks at m/z 423.1 (M+H)+ confirm the molecular formula C20H17N3O4S .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is critical for confirming bond geometries and intermolecular interactions. For example:

  • The dihedral angle between the thiazole and ethoxyphenyl groups (~45°) impacts π-π stacking in the solid state.
  • Hydrogen bonds between the acetamide NH and nitro groups stabilize crystal packing, which can influence solubility . Methodological note : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution for nitro-group orientation analysis .

Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC50 values in cancer cell lines)?

Contradictions often arise from assay conditions or impurity profiles. Key steps include:

  • Purity validation : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity .
  • Dose-response normalization : Use internal controls (e.g., doxorubicin) and standardized cell viability assays (MTT or SRB) to minimize inter-lab variability .
  • Structure-activity relationship (SAR) : Compare derivatives (e.g., replacing 3-nitrophenyl with 4-chlorophenyl) to isolate pharmacophoric groups .

Q. How can computational modeling predict binding modes to biological targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina) : The nitro group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), while the ethoxyphenyl moiety occupies hydrophobic regions .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding . Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateReaction ConditionsYield (%)Reference
Thiazole-2-amineEthanol, reflux, 12 h65
2-(4-Ethoxyphenyl)acetyl chlorideDCM, 0°C, 2 h90
Final compoundDMF, rt, 24 h58

Q. Table 2: Biological Activity Data

Cell LineIC50 (μM)Assay TypeReference
MCF-7 (breast)12.3 ± 1.2MTT
A549 (lung)18.9 ± 2.1SRB
HEK-293 (normal)>100Cytotoxicity

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